Platinum hexafluoride

Description

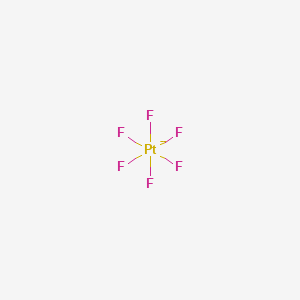

Structure

2D Structure

Properties

CAS No. |

13693-05-5 |

|---|---|

Molecular Formula |

F6Pt-2 |

Molecular Weight |

309.07 g/mol |

IUPAC Name |

hexafluoroplatinum(2-) |

InChI |

InChI=1S/6FH.Pt/h6*1H;/q;;;;;;+4/p-6 |

InChI Key |

IEAIZEZQDJZVMI-UHFFFAOYSA-H |

SMILES |

F[Pt-2](F)(F)(F)(F)F |

Canonical SMILES |

F[Pt-2](F)(F)(F)(F)F |

Other CAS No. |

13693-05-5 |

Synonyms |

platinum hexafluoride |

Origin of Product |

United States |

Foundational & Exploratory

A Noble Endeavor: A Technical Guide to Neil Bartlett's Discovery of Platinum Hexafluoride and the Dawn of Noble Gas Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

In 1962, a groundbreaking experiment conducted by Neil Bartlett at the University of British Columbia forever altered the landscape of chemistry. By demonstrating the reaction between the potent oxidizing agent platinum hexafluoride (PtF₆) and the noble gas xenon, Bartlett shattered the long-held dogma of the chemical inertness of the noble gases. This pivotal discovery opened up an entirely new field of chemical research. This technical guide provides an in-depth analysis of the core experiments, including detailed experimental protocols, quantitative data, and the logical framework that led to this historic breakthrough.

Introduction: The Precursor Discovery and the Logical Leap

Prior to the synthesis of the first noble gas compound, Neil Bartlett and his student D. H. Lohmann were investigating the properties of this compound (PtF₆), a dark-red, volatile solid known to be a powerful oxidizing agent. In 1961, they synthesized a red solid which they identified as dioxygenyl hexafluoroplatinate (O₂⁺[PtF₆]⁻).[1] This discovery was significant in itself, as it demonstrated the remarkable oxidizing power of PtF₆, capable of removing an electron from the oxygen molecule.

The critical insight that led to the xenon experiment was Bartlett's comparison of the first ionization potential of molecular oxygen (O₂) with that of xenon (Xe). He noted their striking similarity:

Bartlett reasoned that if this compound was a sufficiently strong oxidizing agent to oxidize molecular oxygen, it should also be capable of oxidizing xenon.[3] This logical deduction formed the basis for his subsequent, revolutionary experiment.

Experimental Protocols

This section details the methodologies for the key experiments leading to the synthesis of the first noble gas compound.

Synthesis of this compound (PtF₆)

The synthesis of the highly reactive this compound was a crucial prerequisite for Bartlett's experiments. The primary method for its preparation was the direct reaction of fluorine gas with platinum metal at elevated temperatures.[4]

Experimental Procedure:

-

A sample of platinum wire is placed in a nickel or Monel tube.

-

A stream of fluorine gas is passed over the platinum wire.

-

The reaction tube is heated to a temperature of 300°C.

-

The volatile, dark-red this compound gas is formed and subsequently condensed in a cold trap maintained at -78°C (using a dry ice/acetone bath).

Reaction: Pt(s) + 3F₂(g) → PtF₆(g)

Synthesis of Dioxygenyl Hexafluoroplatinate (O₂⁺[PtF₆]⁻)

The synthesis of dioxygenyl hexafluoroplatinate provided the crucial analogue for the subsequent xenon experiment.

Experimental Procedure:

-

A known quantity of this compound is condensed into a reaction vessel.

-

Oxygen gas is introduced into the vessel.

-

The reaction proceeds spontaneously at room temperature, resulting in the formation of a red solid.

Reaction: O₂(g) + PtF₆(g) → O₂⁺[PtF₆]⁻(s)

The Reaction of Xenon with this compound

The historic experiment demonstrating the reactivity of a noble gas was elegantly simple in its design. Bartlett performed a tensimetric titration to observe the reaction between xenon and this compound.[5]

Experimental Apparatus:

The experiment was conducted in a sealed glass apparatus consisting of two bulbs separated by a break-seal. One bulb contained the red vapor of this compound, and the other contained the colorless xenon gas.[6]

Experimental Procedure:

-

A known amount of this compound was vaporized in one of the glass bulbs.

-

Xenon gas was introduced into the second bulb.

-

The break-seal separating the two gases was broken.

-

Upon mixing at room temperature, an immediate reaction occurred, evidenced by the formation of an orange-yellow solid precipitate.[3]

Initial Reaction: Xe(g) + PtF₆(g) → Xe⁺[PtF₆]⁻(s)

Quantitative Data

While detailed quantitative data from Bartlett's initial 1962 publication is limited, the stoichiometry of the reaction was determined through tensimetric titration, which showed a 1:1 molar relationship between xenon and this compound.[5]

Table 1: Properties of Key Reactants and Products

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| This compound | PtF₆ | 309.07 | Dark-red volatile solid, red gas |

| Dioxygenyl Hexafluoroplatinate | O₂⁺[PtF₆]⁻ | 341.07 | Red solid |

| Xenon | Xe | 131.29 | Colorless gas |

| Xenon Hexafluoroplatinate | "XePtF₆" (initially proposed) | 440.36 | Orange-yellow solid |

Characterization and Evolving Understanding of the Product

The initial product of the reaction between xenon and this compound was proposed by Bartlett to be xenon hexafluoroplatinate, with the ionic formula Xe⁺[PtF₆]⁻.[3] This formulation was based on the analogous reaction with oxygen.

However, subsequent investigations revealed a more complex reality. The orange-yellow solid was found to be a mixture of several species, including [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻.[2][7] This indicates that a fluoride (B91410) ion transfer from the this compound anion to the xenon cation occurs.

Hydrolysis Reaction:

The product reacts vigorously with water, hydrolyzing to produce xenon, oxygen, and hydrated platinum dioxide.[3]

2"XePtF₆"(s) + 6H₂O(l) → 2Xe(g) + O₂(g) + 2PtO₂(s) + 12HF(aq)

Visualizing the Discovery

The logical progression of Bartlett's discovery and the experimental workflows can be visualized using diagrams.

Caption: Logical pathway of Neil Bartlett's discovery.

Caption: Experimental workflows for key syntheses.

Conclusion

Neil Bartlett's synthesis of the first noble gas compound was a landmark achievement in chemistry, fundamentally altering our understanding of chemical bonding and reactivity. The discovery was not a serendipitous accident but rather the result of careful observation, logical deduction, and elegant experimental design. This technical guide has outlined the key experimental protocols and the intellectual journey that led to this paradigm shift. The work of Bartlett continues to inspire chemists to challenge established theories and explore the frontiers of chemical science.

References

The Serendipitous Oxidizer: How Platinum Hexafluoride Redefined Chemical Inertness

A Technical Guide on the Historical Significance of Platinum Hexafluoride in the Dawn of Noble Gas Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the profound historical significance of this compound (PtF₆), a compound that single-handedly shattered the long-held dogma of noble gas inertness. We will explore the pivotal experiments conducted by Neil Bartlett in 1962, which demonstrated the remarkable oxidizing power of PtF₆ and led to the first synthesis of a noble gas compound, xenon hexafluoroplatinate. This guide will provide a comprehensive overview of the properties of this compound, detailed experimental protocols for its synthesis and its historic reaction with xenon, and the logical framework that underpinned this groundbreaking discovery. The lasting impact of this discovery on the field of chemistry, opening the new frontier of noble gas chemistry, will also be discussed.

Introduction: The Myth of Inertness

For decades, the Group 18 elements, the noble gases, were considered the epitome of chemical stability and non-reactivity. Their filled valence electron shells led to the widely accepted "octet rule" and the belief that they were incapable of forming chemical bonds. This paradigm remained unchallenged until 1962, when a serendipitous observation and a bold hypothesis by chemist Neil Bartlett at the University of British Columbia forever changed the landscape of chemistry.[1][2] The key to this revolution was a highly reactive, dark-red solid: this compound.

This compound: The Potent Oxidizer

This compound (PtF₆) is a unique and powerful oxidizing agent, a property that was not fully appreciated until Bartlett's work.[3] Its exceptional ability to remove electrons from other substances is central to its historical importance.

Physical and Chemical Properties of this compound

A summary of the key quantitative properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Formula | PtF₆ | [4][5] |

| Molar Mass | 309.07 g/mol | [4] |

| Appearance | Dark-red crystalline solid, forms a red gas | [4][5] |

| Melting Point | 61.3 °C (142.3 °F; 334.4 K) | [4] |

| Boiling Point | 69.14 °C (156.45 °F; 342.29 K) | [4] |

| Density | 3.83 g/cm³ | [4] |

| Crystal Structure | Orthorhombic | [4] |

| Pt-F Bond Length | 185 picometers | [4][5] |

| Solubility in water | Reacts violently | [6] |

Table 1: Physical and Chemical Properties of this compound.

The Genesis of a Revolution: Bartlett's Key Experiments

The discovery of noble gas reactivity was not a single event but a culmination of careful observation, logical deduction, and experimental prowess.

The Dioxygenyl Hexafluoroplatinate Precedent

Prior to his work with xenon, Bartlett and his student Derek Lohmann had synthesized a red solid by reacting fluorine with platinum. They identified this compound as dioxygenyl hexafluoroplatinate, O₂⁺[PtF₆]⁻.[7] This was a remarkable finding in itself, as it demonstrated that PtF₆ was a powerful enough oxidizing agent to remove an electron from the oxygen molecule (O₂), which has a high ionization potential.[7]

The Logical Leap: From Oxygen to Xenon

Bartlett made a crucial intellectual connection: the first ionization potential of molecular oxygen (1175 kJ/mol) is very similar to that of xenon (1170 kJ/mol).[1] He reasoned that if PtF₆ could oxidize O₂, it should also be capable of oxidizing xenon.[1]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing PtF₆ remains the direct fluorination of platinum metal at elevated temperatures.[4][5]

Materials:

-

Platinum metal (wire or foil)

-

Fluorine gas (F₂)

-

Nickel or Monel reaction tube

-

Furnace capable of reaching 300 °C

Procedure:

-

Place the platinum metal inside the nickel or Monel reaction tube.

-

Heat the tube to approximately 300 °C using the furnace.

-

Carefully pass a stream of fluorine gas over the heated platinum.

-

The platinum will react with the fluorine to form this compound, which is a volatile solid.

-

The PtF₆ product can be collected in a cold trap downstream from the reactor.

Reaction: Pt(s) + 3F₂(g) → PtF₆(s)

The Historic Reaction of this compound with Xenon

On March 23, 1962, Neil Bartlett conducted the first experiment to react PtF₆ with xenon.[1] The setup was elegantly simple, consisting of two connected glass flasks.

Materials:

-

This compound (red gas)

-

Xenon (colorless gas)

-

Two interconnected glass flasks separated by a break-seal

Procedure:

-

One flask was filled with red this compound vapor.

-

The adjoining flask was filled with colorless xenon gas.

-

The two flasks were separated by a breakable seal.

-

Bartlett broke the seal, allowing the two gases to mix at room temperature.[3]

-

Upon mixing, an immediate reaction occurred, and an orange-yellow solid precipitated on the walls of the flask.[3][8]

The Product: Xenon Hexafluoroplatinate

Bartlett initially proposed the formula for the orange-yellow solid as Xe⁺[PtF₆]⁻.[9] However, subsequent research has shown that the product is more complex, likely a mixture of several compounds, including [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻.[1] Despite the initial misidentification of the exact structure, the fundamental discovery remained: a noble gas had formed a stable chemical compound.

The Aftermath and Lasting Impact

Bartlett's discovery, published in the Proceedings of the Chemical Society in June 1962, sent shockwaves through the scientific community. It immediately invalidated the long-held belief in the complete inertness of the noble gases and opened up an entirely new field of research: noble gas chemistry.[7] Within months, other researchers had successfully synthesized other xenon compounds, such as xenon difluoride (XeF₂) and xenon tetrafluoride (XeF₄).

The historical significance of this compound lies in its role as the enabler of this paradigm shift. Its exceptional oxidizing power was the key that unlocked the chemistry of the "inert" gases. This discovery not only added a new chapter to chemistry textbooks but also deepened our understanding of chemical bonding and reactivity.

Conclusion

The story of this compound and the discovery of noble gas compounds is a powerful testament to the importance of questioning established dogma and the role of serendipity in scientific discovery. Neil Bartlett's keen observation and logical reasoning, centered on the unique properties of PtF₆, fundamentally altered our understanding of the elements and opened a new and exciting field of chemical exploration. The legacy of this dark-red solid continues to influence research in inorganic chemistry and beyond.

References

- 1. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]

- 2. platinum(VI) fluoride [chemister.ru]

- 3. Researchers explore structures of xenon-containing crystallites [techexplorist.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Platinum(VI)_fluoride [chemeurope.com]

- 6. lookchem.com [lookchem.com]

- 7. Xenon_hexafluoroplatinate [chemeurope.com]

- 8. quora.com [quora.com]

- 9. International Historic Chemical Landmark | UBC Chemistry [chem.ubc.ca]

An In-depth Technical Guide on the Fundamental Properties of Platinum Hexafluoride (PtF₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of platinum hexafluoride (PtF₆), a compound of significant interest due to its extreme reactivity and historical importance in inorganic chemistry. The information presented herein is intended for a technical audience and details the physical and chemical properties, molecular structure, reactivity, synthesis, and spectroscopic characterization of PtF₆.

Introduction

This compound (PtF₆) is a unique binary hexafluoride, notable for being the first compound discovered with platinum in the +6 oxidation state.[1] It is a dark-red, volatile crystalline solid that sublimes into a red gas.[1][2] PtF₆ is most renowned for its exceptional oxidizing power, which led to a pivotal moment in chemical history. In 1962, Neil Bartlett demonstrated that PtF₆ was capable of oxidizing xenon, a noble gas previously thought to be chemically inert.[1][3] This discovery disproved the long-held belief of the complete inertness of noble gases and opened up the new field of noble gas chemistry.[1] Beyond this historical context, PtF₆ remains a subject of research interest due to its potent fluorinating and oxidizing capabilities.[2][3]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. It is a dense, volatile solid with a narrow liquid range, indicating relatively weak intermolecular forces.[1]

| Property | Value | References |

| Chemical Formula | PtF₆ | [2][4] |

| Molar Mass | 309.07 g/mol | [1][2] |

| Appearance | Dark-red crystalline solid | [2][4] |

| Density | 3.83 g/cm³ | [1][2][5] |

| Melting Point | 61.3 °C (334.4 K) | [1][2][4] |

| Boiling Point | 69.14 °C (342.29 K) | [1][2][4] |

| Crystal Structure | Orthorhombic | [1][2] |

| Space Group | Pnma, No. 62 | [1][2] |

| Oxidation State of Pt | +6 | [2][4] |

| Magnetic Properties | Paramagnetic (triplet ground state) | [2][3] |

| Solubility in Water | Reacts violently | [2][5][6] |

Molecular and Electronic Structure

This compound exhibits a highly symmetric molecular structure in both its solid and gaseous phases.[1][2]

-

Molecular Geometry : Consistent with VSEPR theory for an AX₆ system, PtF₆ adopts a perfect octahedral (Oₕ) geometry.[1][7] The central platinum atom is surrounded by six fluorine atoms at the vertices of an octahedron.[1]

-

Bonding : The Pt-F bond lengths have been determined by X-ray crystallography to be 185 picometers in the solid state.[1][2] The bonding involves sp³d² hybridization of the platinum center.[1]

-

Electronic Configuration : Platinum in the +6 oxidation state has a d⁴ electron configuration.[2][3] This results in PtF₆ being paramagnetic with a triplet ground state due to the presence of unpaired electrons.[2][3] However, computational studies suggest that relativistic effects are significant, and the molecule may exhibit diamagnetic character under certain conditions.[8][9]

Figure 1: Octahedral molecular structure of this compound (PtF₆).

Reactivity and Oxidizing Properties

PtF₆ is one of the most powerful oxidizing agents known, a property attributed to its very high electron affinity, which is estimated to be over 7.0 eV.[1][10] This extreme reactivity allows it to react with substances that are typically considered inert.

-

Reaction with Xenon : The most famous reaction of PtF₆ is its ability to oxidize xenon gas, which led to the formation of the first noble gas compound, xenon hexafluoroplatinate ("XePtF₆").[3][11] While the initial product was formulated as Xe⁺[PtF₆]⁻, further studies have shown the product is more complex, likely a mixture containing species such as [XeF]⁺[PtF₆]⁻ and [XeF]⁺[Pt₂F₁₁]⁻.[12][13]

-

Reaction with Oxygen : Prior to the xenon experiment, Bartlett had shown that PtF₆ could oxidize molecular oxygen (O₂) to form dioxygenyl hexafluoroplatinate, [O₂]⁺[PtF₆]⁻.[1][3] This was a remarkable discovery, as it demonstrated the ability to oxidize one of the most common oxidizing agents.[1]

-

Reaction with Water : this compound reacts violently with water in a vigorous hydrolysis reaction, producing platinum metal, hydrofluoric acid (HF), and oxygen gas.[1][6]

-

Fluorinating Agent : It is also a very strong fluorinating agent, capable of fluorinating other halogen fluorides. For example, it reacts with chlorine trifluoride (ClF₃) to produce chlorine pentafluoride (ClF₅).[14]

-

Thermal Stability : PtF₆ has limited thermal stability and decomposes upon heating above 150°C.[1]

Figure 2: Key oxidation reactions involving this compound.

Experimental Protocols: Synthesis and Characterization

Due to its extreme reactivity and sensitivity to moisture, the synthesis and handling of PtF₆ require specialized equipment and anhydrous conditions, typically within a metal vacuum system.[14][15]

Method 1: Direct Fluorination of Platinum Metal This is the primary and most common method for preparing PtF₆.[2][3]

-

Protocol :

-

A sample of pure platinum metal is placed in a reaction vessel made of a fluorine-resistant material (e.g., nickel or Monel).

-

The vessel is heated to a high temperature (e.g., 900-1100 °C).[16]

-

A stream of pure fluorine gas (F₂) is passed over the heated platinum metal.

-

The volatile PtF₆ product is carried out of the reaction zone by the fluorine gas stream.

-

The product is collected in a cold trap cooled with liquid nitrogen. Reaction: Pt(s) + 3 F₂(g) → PtF₆(g)

-

Method 2: Disproportionation of Platinum Pentafluoride (PtF₅) PtF₆ can also be formed from the thermal decomposition of PtF₅.[2][3]

-

Protocol :

-

Platinum pentafluoride (PtF₅) is first synthesized, typically by fluorinating platinum(II) chloride (PtCl₂).[2]

-

2 PtCl₂(s) + 5 F₂(g) → 2 PtF₅(s) + 2 Cl₂(g)

-

-

The resulting PtF₅ is heated. It disproportionates to yield PtF₆ and platinum tetrafluoride (PtF₄).

-

The more volatile PtF₆ is separated from the solid PtF₄ by sublimation. Reaction: 2 PtF₅(s) → PtF₆(g) + PtF₄(s)

-

Figure 3: Experimental workflow for the primary synthesis of PtF₆.

Several spectroscopic and diffraction techniques are employed to confirm the identity and structure of PtF₆.

-

X-ray and Electron Diffraction : Single-crystal X-ray diffraction is used to determine the solid-state structure, confirming its orthorhombic crystal system and octahedral geometry.[1][7] Gas-phase electron diffraction is used to determine the molecular structure in the gaseous state, which is also octahedral.[7] These methods provide precise measurements of Pt-F bond lengths.[1][2]

-

Infrared (IR) Spectroscopy : The IR spectrum of PtF₆ is characteristic of an octahedral molecule. The two IR-active vibrational modes (ν₃ and ν₄) are observed in matrix isolation studies at approximately 705.6 cm⁻¹ and 274.6 cm⁻¹, respectively.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹⁵Pt and ¹⁹F NMR are powerful tools for characterizing platinum fluoride compounds in solution.[6][18] The ¹⁹⁵Pt NMR chemical shift for PtF₆ has been reported, appearing as a septet due to coupling with the six equivalent fluorine atoms.[7][19]

Figure 4: Logical workflow for the characterization of PtF₆.

Thermodynamic Properties

The thermodynamic parameters of PtF₆ are crucial for understanding its stability and reactivity. Computational and experimental studies have provided key data points.

| Property | Value | References |

| Heat of Vaporization (ΔHvap) | ~40 kJ/mol | [1] |

| Gas-Phase Formation Enthalpy (ΔfH°(g)) | -669.47 kJ/mol (calculated) | [8][9] |

| Electron Affinity (EA) | > 7.0 eV; ~7.6-8.0 eV (calculated/experimental) | [1][8][9][20] |

Applications

Despite its fascinating chemistry, the industrial and commercial applications of this compound are limited due to its extreme reactivity, high cost, and the specialized handling it requires.[1][6]

-

Research : It is primarily used in research as an exceptionally strong oxidizing agent to study high-oxidation-state chemistry and to synthesize novel compounds.[5][6]

-

Chemical Synthesis : It is used to synthesize other high-valent fluoride compounds and was instrumental in creating the first noble gas compounds.[6]

-

Potential Industrial Uses : There is potential for its use in specialized industrial processes requiring a powerful fluorinator, such as in the nuclear industry for fuel processing or in the electronics industry for chemical vapor deposition of platinum-containing thin films, though these applications are not widespread.[1][6]

Safety and Handling

This compound is a hazardous material that must be handled with extreme caution.

-

Strong Oxidizer : As one of the most powerful oxidizing agents, it can react violently, and often explosively, with a wide range of organic and inorganic materials.[1][6]

-

Water Reactivity : It reacts violently with water and even atmospheric moisture.[5][6] All handling must be performed under strictly anhydrous conditions.[14]

-

Toxicity : Like other volatile fluorides, it is highly toxic and corrosive. Proper personal protective equipment (PPE) and handling within a fume hood or glovebox are mandatory.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Platinum(VI)_fluoride [chemeurope.com]

- 4. WebElements Periodic Table » Platinum » this compound [webelements.co.uk]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | High-Purity PF6 Reagent | RUO [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational Gas-Phase Formation Enthalpy and Electron Affinity for this compound: Is Gaseous PtF6 Diamagnetic because of a Relativistic Effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]

- 12. Crystal Structures of XeF2·2PtF4 and XeF2·2PdF4 Determined by 3D Electron Diffraction and Structural Models of XePtF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Xenon_hexafluoroplatinate [chemeurope.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. escholarship.org [escholarship.org]

- 16. This compound AND METHOD OF FLUORINATING PLUTONIUM CONTAINING MIXTURES THERE-WITH (Patent) | OSTI.GOV [osti.gov]

- 17. Matrix Isolation Spectroscopic and Relativistic Quantum Chemical Study of Molecular Platinum Fluorides PtF n (n=1–6) Reveals Magnetic Bistability of PtF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 19. (195Pt) Platinum NMR [chem.ch.huji.ac.il]

- 20. Electron affinity of this compound (Journal Article) | ETDEWEB [osti.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Platinum Hexafluoride (PtF₆)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum hexafluoride (PtF₆) is a unique and highly reactive compound that holds a significant place in the history of chemistry. It is a dark-red, volatile crystalline solid and is one of the most powerful oxidizing agents known.[1][2] Its synthesis in 1957 was a landmark achievement, and its subsequent reaction with xenon in 1962 by Neil Bartlett famously overturned the long-held belief that noble gases were chemically inert, opening up an entirely new field of chemistry.[3] This technical guide provides a comprehensive overview of the molecular structure, bonding, and experimental protocols related to PtF₆, tailored for researchers, scientists, and professionals in drug development who may encounter or have an interest in strong fluorinating agents and high-oxidation-state coordination compounds.

Molecular Structure and Bonding

This compound is a paradigm of a molecule with a central atom in a high oxidation state (+6). Its structure and bonding are governed by the principles of valence shell electron pair repulsion (VSEPR) theory and molecular orbital theory.

In both the gaseous and solid states, PtF₆ adopts a highly symmetrical octahedral geometry (Oₕ point group).[1][2] The central platinum atom is covalently bonded to six fluorine atoms. The Pt-F bond lengths are all equivalent, measuring 185 picometers .[1][2] The F-Pt-F bond angles are all 90°.

The bonding in PtF₆ can be described using a hybridization model, where the platinum atom utilizes its 5d²6s6p³ hybrid orbitals to form sigma bonds with the 2p orbitals of the six fluorine atoms. However, a more accurate description is provided by molecular orbital theory, which accounts for the compound's electronic properties. With platinum in the +6 oxidation state, it has a d⁴ electron configuration. This results in PtF₆ being paramagnetic with a triplet ground state.[1][2]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of PtF₆

| Property | Value | Reference |

| Molecular Formula | PtF₆ | [2] |

| Molar Mass | 309.07 g/mol | [2] |

| Appearance | Dark-red crystalline solid | [1][2] |

| Melting Point | 61.3 °C (334.4 K) | [2] |

| Boiling Point | 69.14 °C (342.29 K) | [2] |

| Density | 3.83 g/cm³ | [2] |

| Crystal Structure | Orthorhombic | [2] |

| Space Group | Pnma (No. 62) | [2] |

Table 2: Structural and Spectroscopic Data of PtF₆

| Parameter | Value | Reference |

| Molecular Geometry | Octahedral (Oₕ) | [1][2] |

| Pt-F Bond Length | 185 pm | [1][2] |

| F-Pt-F Bond Angle | 90° | |

| Dipole Moment | 0 D | [2] |

| Vibrational Frequencies (cm⁻¹) | ||

| ν₁ (Raman active) | 655 | |

| ν₂ (Raman active) | 601 | |

| ν₃ (IR active) | 705 | |

| ν₄ (IR active) | 273 | |

| ν₅ (Raman active) | 242 | |

| ν₆ (inactive) | 211 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of PtF₆ are crucial for any researcher working with this challenging compound. The following protocols are synthesized from established literature.

Synthesis of this compound (PtF₆)

There are two primary methods for the synthesis of PtF₆.

1. Direct Fluorination of Platinum Metal (Preferred Method)

This method involves the direct reaction of fluorine gas with platinum metal at elevated temperatures.[2]

-

Materials and Equipment:

-

Platinum metal (sponge or powder)

-

Fluorine gas (high purity)

-

Nickel or Monel reaction tube

-

Tube furnace capable of reaching at least 300°C

-

Cold trap (liquid nitrogen)

-

Vacuum line

-

Passivated gas handling system

-

-

Procedure:

-

Place the platinum metal in the center of the nickel or Monel reaction tube.

-

Assemble the reaction tube within the tube furnace.

-

Connect the reaction tube to the gas handling system and the cold trap.

-

Evacuate the entire system to remove any air and moisture.

-

Passivate the system by slowly introducing a low concentration of fluorine gas.

-

Heat the furnace to approximately 300°C.

-

Slowly introduce a stream of pure fluorine gas over the heated platinum metal. The reaction is: Pt(s) + 3F₂(g) → PtF₆(g).

-

The volatile PtF₆ product will be carried by the fluorine gas stream.

-

Collect the PtF₆ product in the cold trap cooled with liquid nitrogen, where it will condense as a dark-red solid.

-

After the reaction is complete, stop the fluorine flow and allow the system to cool under an inert atmosphere (e.g., nitrogen or argon).

-

The collected PtF₆ can be purified by fractional sublimation.

-

2. Disproportionation of Platinum Pentafluoride (PtF₅)

This is an alternative method that involves the thermal decomposition of PtF₅.[2]

-

Procedure:

-

Synthesize PtF₅ by fluorinating PtCl₂: 2PtCl₂(s) + 5F₂(g) → 2PtF₅(s) + 2Cl₂(g).

-

Heat the prepared PtF₅ in a sealed, evacuated container.

-

The disproportionation reaction occurs: 2PtF₅(s) → PtF₆(g) + PtF₄(s).[2]

-

The gaseous PtF₆ can be collected in a cold trap as described in the direct fluorination method.

-

Characterization of this compound (PtF₆)

Due to its high reactivity and volatility, characterization of PtF₆ requires specialized techniques and careful handling.

1. Infrared (IR) Spectroscopy

Gas-phase IR spectroscopy is used to identify the vibrational modes of the PtF₆ molecule.

-

Methodology:

-

A gas cell with IR-transparent windows (e.g., AgCl or KBr) is required. The cell should be constructed from materials resistant to fluorine and PtF₆ (e.g., Monel or stainless steel).

-

The gas cell must be thoroughly cleaned, dried, and passivated with fluorine gas prior to use.

-

Introduce a small amount of solid PtF₆ into a sidearm of the evacuated gas cell.

-

Gently warm the sidearm to allow the PtF₆ to sublime and fill the cell with its vapor.

-

Record the IR spectrum using an FTIR spectrometer.

-

The spectrum will show characteristic absorption bands corresponding to the IR-active vibrational modes (ν₃ and ν₄) of the octahedral PtF₆ molecule.

-

2. Raman Spectroscopy

Raman spectroscopy provides complementary information on the vibrational modes of PtF₆.

-

Methodology:

-

A sample of liquid or solid PtF₆ is required. Due to its intense color, obtaining a Raman spectrum can be challenging and may require the use of a laser with a wavelength that is not strongly absorbed.

-

The sample must be sealed in a transparent container made of a material resistant to PtF₆ (e.g., quartz or sapphire).

-

The Raman spectrum is recorded using a Raman spectrometer.

-

The spectrum will exhibit peaks corresponding to the Raman-active vibrational modes (ν₁, ν₂, and ν₅) of the octahedral PtF₆ molecule.

-

3. X-ray Crystallography

Single-crystal X-ray diffraction can be used to determine the precise molecular structure of PtF₆ in the solid state.

-

Methodology:

-

Grow a single crystal of PtF₆, typically by slow sublimation in a sealed capillary.

-

Mount the capillary on a goniometer head and cool it to a low temperature (e.g., using a nitrogen cryostream) to reduce thermal motion and decomposition.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software to obtain the atomic coordinates, bond lengths, and bond angles. The data will confirm the orthorhombic crystal system and the octahedral geometry of the PtF₆ molecule.[2]

-

Mandatory Visualizations

The following diagrams illustrate the molecular structure and synthesis workflow of PtF₆.

Caption: Octahedral molecular geometry of this compound (PtF₆).

Caption: Workflow for the synthesis of PtF₆ via direct fluorination.

Conclusion

This compound remains a compound of significant interest due to its extreme reactivity and historical importance. Its octahedral structure is a classic example of hexacoordination in transition metal chemistry. The detailed experimental protocols provided in this guide, along with the summarized quantitative data and visualizations, offer a valuable resource for researchers and scientists. A thorough understanding of the synthesis, handling, and characterization of PtF₆ is essential for its safe and effective use in research and potential applications that leverage its powerful oxidizing and fluorinating properties.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Configuration of Platinum in Platinum Hexafluoride

Abstract: this compound (PtF₆) is a landmark compound in inorganic chemistry, not only for its role in the discovery of noble gas compounds but also for its complex electronic structure.[1] As one of the most powerful oxidizing agents known, its reactivity is fundamentally tied to the electronic configuration of the central platinum atom.[1][2] This document provides a comprehensive analysis of the electronic state of platinum in PtF₆, addressing the long-standing debate between paramagnetic and diamagnetic models. It synthesizes experimental data and computational results, offering a detailed guide for researchers in chemistry and materials science.

Oxidation State and Fundamental Electron Configuration

The platinum atom in this compound exists in the +6 oxidation state.[1][3] A neutral platinum atom has an electron configuration of [Xe] 4f¹⁴ 5d⁹ 6s¹.[4][5] To achieve a +6 oxidation state, the platinum atom loses six of its outermost electrons, resulting in a Pt⁶⁺ cation with a formal electron configuration of [Xe] 4f¹⁴ 5d⁴.[4] The disposition of these four electrons in the 5d orbitals within the octahedral ligand field created by the six fluoride ions is the central topic of this guide.

The Electronic Ground State: A Tale of Relativistic Effects

Based on simple crystal field theory, a d⁴ metal cation in a high-spin octahedral environment would have an electron configuration of t₂g³eg¹, resulting in two unpaired electrons and paramagnetic behavior.[1] However, experimental observations and advanced computational studies reveal a more complex and fascinating reality.

Early non-relativistic and scalar relativistic calculations indeed predicted a paramagnetic, distorted octahedral molecule with a triplet ground state, consistent with the t₂g³eg¹ configuration and subject to Jahn-Teller distortion.[6][7] However, this model conflicts with experimental evidence, such as the observation of high-resolution ¹⁹F and ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectra, which is indicative of a diamagnetic, closed-shell species.[6][8]

The resolution to this discrepancy lies in the significant influence of relativistic effects, specifically spin-orbit coupling, which is prominent in heavy elements like platinum.[9]

Key Points:

-

Spin-Orbit Coupling: In the presence of strong spin-orbit coupling, the t₂g orbitals, which are degenerate in a simple octahedral field, split into two distinct energy levels: a lower-energy, four-fold degenerate γ⁺₈ spinor and a higher-energy, two-fold degenerate γ⁺₇ spinor.[7]

-

Closed-Shell Configuration: The four 5d electrons of the Pt⁶⁺ ion can fully occupy the lower-energy γ⁺₈ spinor. This results in a closed-shell electronic configuration, explaining the observed diamagnetism of PtF₆.[7]

-

Molecular Geometry: This closed-shell configuration possesses a spherically symmetric charge distribution, which does not induce a Jahn-Teller distortion. Consequently, the molecule maintains a perfect octahedral (Oₕ) geometry, as confirmed by X-ray crystallography and in agreement with its undisturbed IR and Raman spectra.[1][6][7]

Computational methods that incorporate these relativistic effects, such as four-component Dirac molecular Hartree-Fock and two-component Zeroth-Order Regular Approximation (ZORA) Density Functional Theory (DFT), accurately predict this diamagnetic, octahedral ground state.[6][9]

Molecular Structure and Properties

This compound is a dark-red crystalline solid at room temperature that sublimes into a red vapor.[2][10] It possesses a perfect octahedral geometry in both the solid and gaseous phases.[1][2]

| Property | Value | Source |

| Molecular Formula | PtF₆ | [11] |

| Molar Mass | 309.07 g/mol | [2] |

| Appearance | Dark-red volatile solid | [2] |

| Crystal Structure | Orthorhombic, oP28 | [2] |

| Space Group | Pnma | [1][2] |

| Molecular Geometry | Octahedral (Oₕ) | [1][2] |

| Pt-F Bond Length | 185 picometers | [1][2] |

| Melting Point | 61.3 °C | [1][2] |

| Boiling Point | 69.14 °C | [1][2] |

Quantitative Spectroscopic and Thermodynamic Data

Spectroscopic analysis provides crucial insights into the bonding and electronic transitions within the molecule.

| Data Type | Parameter | Value | Source |

| Infrared Spectroscopy | Asymmetric Stretch (ν₃) | 710 cm⁻¹ | [1] |

| Symmetric Stretch (ν₁) | 655 cm⁻¹ | [1] | |

| Bending Vibration (ν₂) | 305 cm⁻¹ | [1] | |

| UV-Visible Spectroscopy | Absorption Maximum 1 | 380 nm | [1] |

| Absorption Maximum 2 | 520 nm | [1] | |

| Thermochemistry | Electron Affinity | > 7.0 eV | [1] |

| Calculated Electron Affinity | 7.09 - 7.6 eV | [9][12] | |

| Calculated ΔfH°(g) | -669.47 kJ mol⁻¹ | [12][13][14] |

Experimental and Computational Protocols

The characterization of PtF₆ relies on a combination of synthesis under rigorous conditions, spectroscopic analysis, and advanced computational modeling.

Synthesis of this compound

The primary and most effective method for synthesizing PtF₆ is the direct fluorination of platinum metal.

Protocol:

-

Reactor Preparation: A reactor constructed from a corrosion-resistant material, such as nickel or Monel, is used.

-

Reactant Placement: Pure platinum metal is placed within the reactor.

-

Fluorination: A stream of fluorine (F₂) gas is passed over the platinum metal.

-

Temperature Control: The reactor is heated to a temperature range of 350°C to 600°C.[1] Careful control of the temperature gradient and fluorine flow rate is essential to maximize yield and prevent the formation of lower platinum fluorides.

-

Product Collection: The volatile PtF₆ product is collected in a cold trap downstream from the reactor. Yields can exceed 80% under optimal conditions.[1] An alternative method involves the disproportionation of platinum pentafluoride (PtF₅): 2PtF₅ → PtF₆ + PtF₄.[1][2][11]

Structural and Electronic Characterization

A multi-technique approach is necessary to fully elucidate the structure and electronic properties of PtF₆.

-

X-ray Crystallography: This technique is used to determine the precise solid-state structure, including the orthorhombic crystal system, space group, and the Pt-F bond length of 185 pm.[1][4]

-

Vibrational Spectroscopy (IR and Raman): These methods probe the vibrational modes of the Pt-F bonds. The observed spectra provide definitive identification and are consistent with a highly symmetric octahedral structure.[1][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The successful observation of ¹⁹F and ¹⁹⁵Pt NMR spectra provides strong evidence for a diamagnetic ground state, as paramagnetic species typically lead to extreme line broadening, making signal detection difficult.[6]

-

Computational Chemistry: Quantum chemical calculations are indispensable for understanding the electronic structure.

-

Methodology: DFT and post-Hartree-Fock methods are employed.

-

Critical Inclusion: The inclusion of relativistic effects, particularly spin-orbit coupling (e.g., via ZORA or Dirac-based Hamiltonians), is mandatory to correctly predict the closed-shell ground state and perfect octahedral geometry.[6][9]

-

Verification: Calculated properties, such as vibrational frequencies and electron affinity, are compared with experimental data to validate the theoretical model.

-

Visualized Workflows and Concepts

Conclusion

The electronic configuration of platinum in this compound is a compelling case study in the chemistry of heavy elements. While a simple crystal field model predicts a paramagnetic t₂g³eg¹ configuration for the 5d⁴ Pt⁶⁺ ion, a wealth of experimental data and high-level computational analysis confirms a diamagnetic, closed-shell ground state. This is a direct consequence of strong relativistic spin-orbit coupling, which splits the t₂g orbitals and allows the four 5d electrons to pair in a lower-lying spinor level. This relativistic stabilization prevents Jahn-Teller distortion and enforces the experimentally observed perfect octahedral geometry. For researchers, this underscores the necessity of considering relativistic effects when modeling the properties and reactivity of compounds containing heavy elements.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. WebElements Periodic Table » Platinum » this compound [winter.group.shef.ac.uk]

- 4. This compound | High-Purity PF6 Reagent | RUO [benchchem.com]

- 5. quora.com [quora.com]

- 6. Ground state of octahedral this compound - Universidad Andrés Bello [researchers.unab.cl]

- 7. researchgate.net [researchgate.net]

- 8. lookchem.com [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 13693-05-5 [chemicalbook.com]

- 11. Platinum(VI)_fluoride [chemeurope.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Computational Gas-Phase Formation Enthalpy and Electron Affinity for this compound: Is Gaseous PtF6 Diamagnetic because of a Relativistic Effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Paramagnetism of Platinum Hexafluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the paramagnetic nature of solid platinum hexafluoride (PtF₆), a compound that holds a significant place in the history of chemistry. While its solid-state magnetic properties are well-established, theoretical studies present a contrasting view for its gaseous phase, creating a fascinating area of scientific inquiry. This document provides a comprehensive overview of the theoretical underpinnings of its paramagnetism, the existing scientific debate, and the experimental methodologies used to characterize its magnetic properties.

Introduction to this compound

This compound (PtF₆) is a dark-red, volatile crystalline solid and a powerful oxidizing agent.[1] It is one of the seventeen known binary hexafluorides and is unique as it represents platinum in its highest known oxidation state of +6.[1] Historically, PtF₆ is renowned for its role in the groundbreaking experiment by Neil Bartlett in 1962, where it was used to synthesize the first-ever noble gas compound, xenon hexafluoroplatinate, fundamentally altering the understanding of chemical reactivity.[2]

The Electronic Basis of Paramagnetism in Solid PtF₆

The paramagnetism of solid this compound arises from the electronic configuration of the platinum(VI) ion. In its +6 oxidation state, platinum has a 5d⁴ electron configuration.[1] In the octahedral crystal field created by the six fluoride (B91410) ligands, the d-orbitals split into two energy levels: a lower-energy t₂g triplet and a higher-energy e_g doublet.

According to Hund's rule, for a d⁴ configuration in an octahedral field, the electrons will occupy the orbitals in a way that maximizes the total spin multiplicity. In the case of PtF₆, this results in a high-spin configuration where three electrons occupy the t₂g orbitals and one electron occupies an e_g orbital, leading to a triplet ground state with two unpaired electrons. The presence of these unpaired electrons is the definitive reason for the paramagnetic behavior of solid PtF₆.[1]

The Gaseous Phase Controversy: Paramagnetism vs. Diamagnetism

While the paramagnetism of solid PtF₆ is experimentally supported, a significant point of contention exists regarding its magnetic properties in the gaseous phase. Several computational studies, particularly those that incorporate relativistic effects, predict that gaseous this compound may, in fact, be diamagnetic.

These theoretical models suggest that strong spin-orbit coupling in the heavy platinum atom could lead to a pairing of the d-electrons, resulting in a closed-shell electronic state with no unpaired electrons. This prediction stands in contrast to the established understanding of its solid-state behavior and highlights the complexities in modeling the electronic structure of heavy elements where relativistic effects become prominent. This discrepancy underscores the need for further experimental investigation into the magnetic properties of gaseous PtF₆ to resolve this intriguing scientific question.

Quantitative Data

| Property | Value | Reference |

| Molar Mass | 309.07 g/mol | [1] |

| Appearance | Dark-red crystals | [1] |

| Density | 3.83 g/cm³ | [1] |

| Melting Point | 61.3 °C (142.3 °F; 334.4 K) | [1] |

| Boiling Point | 69.14 °C (156.45 °F; 342.29 K) | [1] |

| Crystal Structure | Orthorhombic | [1] |

| Coordination Geometry | Octahedral (O_h) | [1] |

| Pt-F Bond Length | 185 picometers | [1] |

Experimental Protocols

The determination of the magnetic properties of a compound like this compound relies on established experimental techniques. While specific detailed protocols for PtF₆ are not available, this section outlines the general methodologies for two primary techniques used for such characterization.

Gouy Method for Magnetic Susceptibility

The Gouy method is a classical technique used to measure the magnetic susceptibility of a sample. It involves measuring the apparent change in mass of a sample when it is placed in a magnetic field.

Methodology:

-

Sample Preparation: A powdered solid sample of this compound is packed uniformly into a long, cylindrical Gouy tube.

-

Initial Measurement: The Gouy tube is suspended from a sensitive balance, and its weight is measured in the absence of a magnetic field.

-

Magnetic Field Application: The sample is then positioned between the poles of a powerful electromagnet such that one end of the sample is in a region of high magnetic field strength and the other end is in a region of negligible field strength.

-

Final Measurement: The weight of the sample is measured again in the presence of the magnetic field.

-

Calculation: A paramagnetic substance like solid PtF₆ will be drawn into the magnetic field, leading to an apparent increase in weight. This change in weight is directly proportional to the magnetic susceptibility of the sample. The molar magnetic susceptibility can then be calculated using known formulas that take into account the sample's mass, the strength of the magnetic field, and the dimensions of the sample tube.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR, also known as Electron Spin Resonance (ESR), is a spectroscopic technique that directly detects the presence of unpaired electrons. It is a highly sensitive method for studying paramagnetic species.

Methodology:

-

Sample Preparation: A small, solid sample of this compound is placed in a quartz sample tube.

-

Spectrometer Setup: The sample tube is inserted into the resonant cavity of the EPR spectrometer, which is placed within a strong, uniform magnetic field.

-

Microwave Irradiation: The sample is irradiated with microwaves of a fixed frequency.

-

Magnetic Field Sweep: The external magnetic field is swept over a range of values.

-

Resonance and Detection: At a specific magnetic field strength, the energy of the microwaves matches the energy difference between the spin states of the unpaired electrons. This leads to the absorption of microwave radiation, which is detected and recorded as an EPR spectrum. The characteristics of the spectrum, such as the g-factor and hyperfine splitting, can provide detailed information about the electronic structure and the environment of the unpaired electrons.

Conclusion

The paramagnetism of solid this compound is a well-established property rooted in the d⁴ electronic configuration of the platinum(VI) ion in an octahedral environment. This leads to the presence of two unpaired electrons and a characteristic magnetic behavior. However, the theoretical prediction of diamagnetism for gaseous PtF₆ due to relativistic effects introduces a fascinating layer of complexity and highlights an active area of chemical physics research. While direct quantitative data on the magnetic susceptibility of solid PtF₆ remains elusive in readily available literature, the established experimental techniques of the Gouy method and EPR spectroscopy provide the frameworks for its empirical determination. Further experimental investigation is crucial to reconcile the theoretical predictions with the observed properties of this historically significant and chemically intriguing compound.

References

volatility and physical state of PtF6

An In-depth Technical Guide on the Volatility and Physical State of Platinum Hexafluoride (PtF6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the volatility and physical state of this compound (PtF6), a compound of significant interest due to its powerful oxidizing properties. This document details its physical characteristics, experimental protocols for its synthesis and characterization, and critical safety considerations for handling.

Physical and Chemical Properties

This compound is a dark-red crystalline solid at standard conditions.[1] It is a highly volatile compound that readily sublimes to form a red vapor.[2] This volatility is a key characteristic, influencing its handling, storage, and reactivity. PtF6 is renowned for being one of the most potent oxidizing agents known, capable of oxidizing substances like xenon and molecular oxygen.[1][2] It reacts violently with water.[3]

Data Presentation: Physical Properties of PtF6

The following table summarizes the key quantitative data regarding the physical state and volatility of this compound.

| Property | Value | Source(s) |

| Physical State | Dark-red crystalline solid | [1] |

| Molecular Formula | PtF6 | [1] |

| Molar Mass | 309.07 g/mol | [1] |

| Melting Point | 61.3 °C (142.3 °F; 334.4 K) | [1] |

| Boiling Point | 69.14 °C (156.45 °F; 342.29 K) | [1] |

| Density | 3.83 g/cm³ | [1] |

| Vapor Pressure | 29 Torr at 0°C96 Torr at 21°C922 mmHg at 25°C | [3][4] |

| Crystal Structure | Orthorhombic | [2] |

| Space Group | Pnma | [2] |

| Molecular Geometry | Octahedral (Oₕ) | [2] |

Experimental Protocols

Synthesis of this compound

The primary and most effective method for the synthesis of PtF6 is the direct fluorination of platinum metal.[1]

Materials and Equipment:

-

Platinum metal sponge or powder

-

Fluorine gas (high purity)

-

Nickel or Monel reaction tube

-

Tube furnace capable of reaching at least 600°C

-

Gas flow controllers

-

Cold trap (liquid nitrogen)

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Appropriate vacuum line and pressure gauges

Procedure:

-

A sample of platinum metal is placed within the nickel or Monel reaction tube.

-

The system is purged with a dry, inert gas to remove any atmospheric moisture and oxygen.

-

The reaction tube is heated to the reaction temperature, typically between 350°C and 600°C.[2]

-

A controlled flow of fluorine gas is passed over the heated platinum metal. The reaction is exothermic and proceeds according to the equation: Pt(s) + 3F₂(g) → PtF₆(g).

-

The gaseous PtF6 product is carried out of the reaction zone by the fluorine gas stream.

-

The product is collected by condensation in a cold trap maintained at a low temperature (e.g., with liquid nitrogen).

-

Any unreacted fluorine gas is passed through a scrubber to neutralize it before venting.

-

The collected solid PtF6 can be purified by fractional distillation under vacuum.

An alternative, though less common, laboratory-scale synthesis involves the disproportionation of platinum pentafluoride (PtF₅): 2PtF₅(s) → PtF₆(g) + PtF₄(s).[2]

Determination of Melting Point

The melting point of PtF6 can be determined using a capillary tube method in a controlled environment due to its reactivity and volatility.

Materials and Equipment:

-

Purified PtF6 crystals

-

Inert atmosphere glovebox or dry box

-

Capillary tubes (sealed at one end)

-

Melting point apparatus with a controlled heating rate

-

Thermometer or digital temperature probe

Procedure:

-

Inside an inert atmosphere glovebox, a small amount of crystalline PtF6 is carefully loaded into a capillary tube.

-

The capillary tube is sealed to prevent the sublimation of PtF6 and its reaction with atmospheric moisture.

-

The sealed capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first sign of liquid formation is observed and the temperature at which the last crystal melts are recorded as the melting point range.

Determination of Boiling Point

Due to its low boiling point and high volatility, the boiling point of PtF6 can be determined using a micro-scale method within a sealed apparatus.

Materials and Equipment:

-

A small sample of purified PtF6

-

A small, sealable reaction vial or tube

-

A micro-reflux condenser

-

A precision thermometer or thermocouple

-

A controlled heating mantle or oil bath

Procedure:

-

A small, known quantity of PtF6 is placed in the reaction vial under an inert atmosphere.

-

The micro-reflux condenser is attached, and the apparatus is sealed.

-

The vial is gently heated.

-

The temperature is carefully monitored. The boiling point is the temperature at which a steady reflux of the liquid is observed, and the temperature of the vapor remains constant.

Measurement of Vapor Pressure

The vapor pressure of PtF6 can be measured using a static or effusion method. A static method involves measuring the pressure of the vapor in equilibrium with the solid at a given temperature.

Materials and Equipment:

-

A sample of purified PtF6

-

A high-vacuum system

-

A temperature-controlled sample chamber

-

A capacitance manometer or other sensitive pressure gauge

-

A thermostat bath for precise temperature control

Procedure:

-

A small sample of PtF6 is placed in the sample chamber.

-

The system is evacuated to a high vacuum to remove any residual gases.

-

The sample chamber is then isolated from the vacuum pump.

-

The temperature of the sample is controlled using the thermostat bath.

-

As the PtF6 sublimes, the pressure inside the chamber will increase and eventually stabilize.

-

The equilibrium pressure at a given temperature is recorded as the vapor pressure.

-

This process is repeated at various temperatures to obtain a vapor pressure curve.

Visualizations

Logical Relationship of PtF6 Synthesis

Caption: Workflow for the synthesis of this compound.

Phase Transitions of PtF6

Caption: Phase transitions of this compound.

Safety and Handling

This compound is a hazardous material and must be handled with extreme caution in a well-ventilated fume hood or a glovebox. It is a powerful oxidizing agent and can react explosively with organic materials and water.[3] Personnel handling PtF6 must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A safety data sheet (SDS) should be consulted for detailed handling and emergency procedures. Due to its high reactivity with moisture, all glassware and equipment must be scrupulously dried before use.

References

The Pivotal Role of Platinum Hexafluoride in Overturning the Doctrine of Noble Gas Inertness

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For much of chemical history, the noble gases were considered the epitome of chemical inertness, a fundamental tenet taught and accepted by the scientific community. This long-held doctrine was shattered in 1962 through a groundbreaking experiment conducted by Neil Bartlett. The key to this revolutionary discovery was the remarkable oxidizing power of platinum hexafluoride (PtF6). This technical guide provides an in-depth exploration of the pivotal role of PtF6 in the synthesis of the first noble gas compound, thereby opening a new and unforeseen chapter in chemistry. We will delve into the properties of this unique reagent, the logical framework and experimental protocol of Bartlett's seminal work, and the profound implications of its outcome.

Introduction: The Paradigm of Inertness

The noble gases (Group 18 of the periodic table) were historically deemed "inert" due to their completely filled valence electron shells, which conferred exceptional stability.[1] This electronic configuration, characterized by high ionization energies and near-zero electron affinities, was believed to preclude them from forming stable chemical compounds.[1] While theoretical chemists like Linus Pauling had speculated as early as 1933 that the heavier noble gases might react with highly electronegative elements, there was no empirical evidence to support this.[1][2] The prevailing belief in their non-reactivity was a cornerstone of chemical bonding theories for decades.[3]

This compound: A Uniquely Potent Oxidizing Agent

This compound (PtF6) is a dark-red, volatile crystalline solid that sublimes into a red gas.[4][5][6] It is one of the most powerful oxidizing agents known, a property central to its historic role.[5][6] PtF6 is also a strong fluorinating agent.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | PtF6 |

| Molar Mass | 309.07 g/mol [4][5] |

| Appearance | Dark-red crystalline solid[4][5] |

| Melting Point | 61.3 °C[4][5][7] |

| Boiling Point | 69.14 °C[4][5][7] |

| Density | 3.83 g/cm³[4][7] |

| Molecular Geometry | Octahedral[4][5] |

| Pt-F Bond Length | 185 picometers[4][5] |

The Genesis of a Revolution: Bartlett's Oxygen Experiment

The journey to disproving noble gas inertness began with an ancillary discovery. In 1961, Neil Bartlett and his graduate student, Derek Lohmann, were investigating the properties of this compound at the University of British Columbia.[8] They observed that PtF6 gas reacted with atmospheric oxygen to produce a red solid.[8][9] Through careful analysis, they identified this compound as dioxygenyl hexafluoroplatinate, with the formula O₂⁺[PtF₆]⁻.[3][6][8] This was a remarkable finding in itself, as it demonstrated that PtF6 was a powerful enough oxidizing agent to strip an electron from the relatively stable dioxygen molecule.[8]

The Crucial Insight: A Comparison of Ionization Energies

The formation of O₂⁺[PtF₆]⁻ led Bartlett to a critical realization. He knew the first ionization energy of molecular oxygen (the energy required to remove one electron) and compared it to the first ionization energy of xenon. The values were strikingly similar.[1][2]

Table 2: Comparative Quantitative Data

| Species | First Ionization Energy (kJ/mol) | Electron Affinity of PtF₆ (eV) |

| **Molecular Oxygen (O₂) ** | 1165 - 1175[1][2][10] | \multirow{2}{*}{~7.6 - 8.0[11][12][13]} |

| Xenon (Xe) | 1170[1][2][14] |

Bartlett hypothesized that if PtF6 could oxidize O₂, it should also be capable of oxidizing xenon.[8][9] This logical leap, based on the comparable ionization energies, set the stage for his historic experiment.

Figure 1: Logical progression leading to Bartlett's xenon experiment.

Experimental Protocols: The Synthesis of a Noble Gas Compound

On March 23, 1962, Neil Bartlett conducted a simple yet elegant experiment that would forever change the landscape of chemistry.[3][15]

Initial Room Temperature Synthesis

-

Apparatus: A simple glass apparatus was used, consisting of two connected chambers separated by a break-seal.[8]

-

Reactants:

-

Procedure:

-

The apparatus was evacuated to remove any air or moisture.

-

The break-seal between the two chambers was broken, allowing the two gases to mix at room temperature.[16]

-

-

Observation: Upon mixing, an immediate reaction occurred, resulting in the formation of an orange-yellow solid that coated the walls of the reaction vessel.[16][17] This solid was the first-ever compound of a noble gas.[15][18]

Controlled Low-Temperature Synthesis

Subsequent, more controlled preparations of xenon hexafluoroplatinate have utilized low-temperature techniques to moderate the reaction.[19][20]

-

Apparatus: A reaction vessel capable of being cooled to cryogenic temperatures.

-

Reactants and Solvent: Gaseous solutions of xenon and this compound in sulfur hexafluoride (SF₆), which acts as an inert solvent.[19]

-

Procedure:

Figure 2: Experimental workflow for the initial synthesis of xenon hexafluoroplatinate.

The Product and Its Implications

Bartlett initially proposed the formula for his new compound as Xe⁺[PtF₆]⁻.[14] While this was a monumental discovery, further research indicated that the product was more complex, likely a mixture of related salts such as [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻.[1][3][19]

Conclusion

The disproval of noble gas inertness stands as a testament to the power of observation, logical deduction, and the courage to challenge established scientific dogma. This compound, by virtue of its extraordinary oxidizing strength, was the indispensable tool that allowed Neil Bartlett to bridge the gap between theoretical speculation and experimental reality. The reaction between xenon and PtF6 was not merely the creation of a new compound; it was the dismantling of a paradigm, opening up a new and fertile field of chemical research that continues to be explored today.

References

- 1. Noble gas compound - Wikipedia [en.wikipedia.org]

- 2. Inert Gas Compounds? But How Can That Be? [quirkyscience.com]

- 3. International Historic Chemical Landmark | UBC Chemistry [chem.ubc.ca]

- 4. webqc.org [webqc.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Platinum(VI)_fluoride [chemeurope.com]

- 7. Cas 13693-05-5,this compound | lookchem [lookchem.com]

- 8. acs.org [acs.org]

- 9. acs.org [acs.org]

- 10. The first ionization energy of the oxygen molecule is the - Brown 14th Edition Ch 7 Problem 100 [pearson.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Electron affinity of this compound (Journal Article) | ETDEWEB [osti.gov]

- 14. Xenon - Wikipedia [en.wikipedia.org]

- 15. On This Day - Mar 23 : First noble gas reaction | Resource | RSC Education [edu.rsc.org]

- 16. quora.com [quora.com]

- 17. grokipedia.com [grokipedia.com]

- 18. The Reactive Noble Gases | Invention & Technology Magazine [inventionandtech.com]

- 19. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]

- 20. webqc.org [webqc.org]

- 21. Neil Bartlett (chemist) - Wikipedia [en.wikipedia.org]

The Dawn of Noble Gas Chemistry: An In-depth Technical Guide to the Early Experimental Studies of Platinum Hexafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational experimental studies of platinum hexafluoride (PtF₆), a molecule that fundamentally reshaped the landscape of chemistry. Its synthesis and subsequent reactions, particularly with xenon, shattered the long-held belief in the inertness of noble gases, paving the way for a new field of chemical research. This document provides a comprehensive overview of the early work on PtF₆, presenting key data, detailed experimental methodologies reconstructed from seminal reports, and visual representations of the critical experimental workflows.

Physical and Chemical Properties of this compound

This compound is a dark-red, volatile solid that sublimes into a red gas.[1] It is a powerful oxidizing and fluorinating agent.[1][2] The molecule adopts an octahedral geometry in both its solid and gaseous states.[1][3]

| Property | Value |

| Formula | PtF₆ |

| Molar Mass | 309.07 g/mol [1] |

| Appearance | Dark-red crystals[1] |

| Melting Point | 61.3 °C (142.3 °F; 334.4 K)[1] |

| Boiling Point | 69.14 °C (156.45 °F; 342.29 K)[1] |

| Density | 3.83 g/cm³[1] |

| Crystal Structure | Orthorhombic[1] |

| Pt-F Bond Length | 185 picometers[1][3] |

Key Early Experiments

The early research on this compound is marked by two pivotal experiments: its initial synthesis and its revolutionary reaction with xenon.

The First Synthesis of this compound

The first successful synthesis of this compound was achieved through the direct reaction of elemental fluorine with platinum metal.[1][2] This method remains a primary route for its preparation. An alternative method involves the disproportionation of platinum pentafluoride (PtF₅).[1]

Experimental Protocol: Synthesis of this compound via Direct Fluorination

Disclaimer: This protocol is a reconstruction based on early experimental descriptions and should be approached with rigorous safety precautions in a specialized laboratory setting.

Objective: To synthesize this compound by the direct fluorination of platinum metal.

Materials:

-

Platinum metal (sponge or foil)

-

Fluorine gas (F₂)

-

Nickel or Monel reaction tube

Apparatus:

-

A flow-through reactor made of nickel or Monel, capable of withstanding high temperatures and corrosive fluorine gas.

-

A system for controlling the flow rate of fluorine gas.

-

A heating element capable of reaching and maintaining temperatures between 350°C and 600°C.[3]

-

A cold trap to collect the volatile this compound product.

Procedure:

-

Place the platinum metal within the nickel or Monel reaction tube.

-

Heat the reactor to the reaction temperature, typically in the range of 350°C to 600°C.[3] A patent from 1959 suggests temperatures of 900 to 1100 °C.[4]

-

Introduce a controlled flow of fluorine gas over the heated platinum metal.

-

The volatile this compound product is carried by the gas stream out of the reactor.

-

Collect the PtF₆ product in a cold trap, cooled with a suitable coolant (e.g., liquid nitrogen), where it will desublimate as a dark-red solid.

-

Handle the product with extreme care under an inert, dry atmosphere due to its high reactivity and toxicity.

The Landmark Reaction with Xenon

In 1962, Neil Bartlett conducted a groundbreaking experiment that demonstrated the reactivity of noble gases.[5] Having previously synthesized dioxygenyl hexafluoroplatinate (O₂⁺[PtF₆]⁻), he noted the similarity between the first ionization potential of molecular oxygen and xenon.[6] This led him to hypothesize that this compound could also oxidize xenon.

Experimental Protocol: The Reaction of this compound with Xenon

Disclaimer: This protocol is a reconstruction of Neil Bartlett's historic experiment and should only be considered for historical and educational purposes. Handling of PtF₆ requires specialized equipment and expertise.

Objective: To observe the reaction between this compound and xenon gas.

Materials:

-

This compound (PtF₆), a red gas at room temperature.

-

Xenon (Xe), a colorless gas.

Apparatus:

-

A glass apparatus consisting of two adjoining containers separated by a breakable seal.[7]

Procedure:

-

Introduce this compound gas into one of the containers. The gas will appear red.

-

Introduce xenon gas into the adjoining container. The gas is colorless.

-

Once the apparatus is set up, break the seal separating the two containers to allow the gases to mix.

-

Observe the immediate interaction between the red PtF₆ gas and the colorless Xe gas. An orange-yellow solid precipitate, initially formulated as xenon hexafluoroplatinate (Xe⁺[PtF₆]⁻), will form instantly.[7][8][9][10]

Subsequent studies have shown that the product of this reaction is more complex than initially proposed, likely a mixture of several compounds.[6]

The Precursor Experiment: Synthesis of Dioxygenyl Hexafluoroplatinate

Bartlett's decision to react this compound with xenon was predicated on his earlier work with molecular oxygen. He had discovered that PtF₆ was a powerful enough oxidizing agent to react with oxygen to form dioxygenyl hexafluoroplatinate (O₂⁺[PtF₆]⁻).[5][11]

Experimental Protocol: Synthesis of Dioxygenyl Hexafluoroplatinate

Disclaimer: This protocol is a reconstruction based on early reports and requires expert handling of hazardous materials.

Objective: To synthesize dioxygenyl hexafluoroplatinate by reacting oxygen with this compound.

Materials:

-

This compound (PtF₆)

-

Oxygen gas (O₂)

Procedure:

-

React gaseous this compound with oxygen gas at room temperature.

-

The reaction proceeds to yield a red solid, dioxygenyl hexafluoroplatinate.[12]

An alternative synthesis involves the reaction of a mixture of oxygen and fluorine gas on a platinum sponge at 450 °C.[11]

Conclusion

The early experimental studies on this compound were not merely an exploration of a new chemical compound; they were a catalyst for a paradigm shift in chemistry. The synthesis of PtF₆ and the subsequent discovery of its extraordinary oxidizing power, culminating in the formation of the first noble gas compound, underscore the importance of experimental curiosity and the willingness to challenge established scientific dogma. The work of Neil Bartlett and his predecessors laid the groundwork for the rich and ongoing field of noble gas chemistry, with implications for our understanding of chemical bonding and reactivity. This guide serves as a testament to these pioneering efforts and as a resource for researchers and scientists who continue to build upon this foundational knowledge.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Platinum(VI)_fluoride [chemeurope.com]

- 3. webqc.org [webqc.org]

- 4. This compound AND METHOD OF FLUORINATING PLUTONIUM CONTAINING MIXTURES THERE-WITH (Patent) | OSTI.GOV [osti.gov]

- 5. International Historic Chemical Landmark | UBC Chemistry [chem.ubc.ca]

- 6. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]

- 7. acs.org [acs.org]

- 8. grokipedia.com [grokipedia.com]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. Dioxygenyl hexafluoroplatinate - Wikipedia [en.wikipedia.org]

- 12. eccl.ijs.si [eccl.ijs.si]

An In-depth Technical Guide on the Theoretical versus Experimental Structure of Platinum Hexafluoride (PtF6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular and crystal structure of Platinum Hexafluoride (PtF6), contrasting experimentally determined parameters with theoretical predictions. The document details the methodologies of key experimental techniques and presents quantitative data in structured tables for comparative analysis.

Introduction

This compound (PtF6) is a powerful oxidizing agent and a compound of significant interest in inorganic chemistry.[1][2] Its structure has been the subject of numerous experimental and theoretical investigations, revealing a fascinating interplay of relativistic effects and electron correlation that dictates its geometry. This guide will explore the nuances of its structure, providing a clear comparison between experimental findings and computational models.

Experimental Determination of the Structure of PtF6

The structure of PtF6 has been elucidated in both the gaseous and solid states using various experimental techniques.

2.1. Gas-Phase Structure: Electron Diffraction

In the gaseous state, the molecular structure of PtF6 has been determined by electron diffraction.[3][4] This technique provides information about the equilibrium geometry of the molecule, including bond lengths and angles.

2.2. Solid-State Structure: X-ray Crystallography

In the solid state, the crystal and molecular structure of PtF6 has been determined by X-ray crystallography.[2] This method provides precise atomic coordinates within the crystal lattice, allowing for the determination of bond lengths, bond angles, and the overall crystal packing.

Theoretical Modeling of the Structure of PtF6

The theoretical investigation of PtF6's structure is complicated by the presence of the heavy platinum atom, which necessitates the inclusion of relativistic effects in the calculations.

3.1. The Jahn-Teller Effect and Initial Predictions

Early theoretical models, which did not fully account for relativistic effects, predicted a distortion from a perfect octahedral geometry.[5][6] This prediction was based on the electronic configuration of Pt(VI) (a d⁴ metal center), which, in an octahedral field, would have a partially filled t2g orbital set, making it susceptible to a Jahn-Teller distortion to a lower symmetry structure, such as D4h.[5]

3.2. The Role of Relativistic Effects and Spin-Orbit Coupling

More sophisticated computational models that incorporate relativistic effects, particularly spin-orbit coupling, have provided a more accurate description of PtF6's structure.[5][7] These calculations have shown that spin-orbit coupling is a significant factor that counteracts the Jahn-Teller distortion, stabilizing the ideal octahedral (Oh) geometry.[5][7] These relativistic calculations are in much better agreement with the experimental data.[5]

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data obtained from both experimental and theoretical studies on the structure of PtF6.

Table 1: Experimental and Theoretical Pt-F Bond Lengths in PtF6

| Method | State | Pt-F Bond Length (pm) | Reference(s) |

| X-ray Crystallography | Solid | 185 | [1][2] |

| Gas-Phase Electron Diffraction | Gas | 185.2 ± 0.2 | [3][4] |

| Relativistic DFT (LDA) | Theoretical | 185.08 | [5] |

Table 2: Experimentally Determined Crystal Structure of PtF6

| Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pnma | [1][2] |

| Pearson Symbol | oP28 | [2] |

Experimental Protocols

5.1. Gas-Phase Electron Diffraction (GED)

The gas-phase electron diffraction experiments for PtF6 involved the following general steps:

-

A sample of PtF6 was vaporized.[3]

-